

KDM5-C49: A Comparative Guide to its Histone Demethylase Cross-Reactivity Profile

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Compound of Interest

Compound Name: KDM5-C49

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the histone demethylase inhibitor **KDM5-C49** against other histone demethylase families. The following sections detail its inhibitory potency, the experimental protocols for its assessment, and visualizations of its mechanism of action and screening workflow.

KDM5-C49 is a potent inhibitor of the KDM5 family of histone lysine demethylases, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that remove methyl groups from lysine 4 of histone H3 (H3K4).[1][2][3] As an analogue of 2,4-pyridinedicarboxylic acid (2,4-PDCA), it exhibits competitive inhibition with respect to the 2-OG cofactor.[4] While demonstrating high potency for the KDM5 family, its selectivity profile against other histone demethylase families is a critical aspect for its application as a chemical probe and for therapeutic development.

Data Presentation: Cross-Reactivity Profile of KDM5-C49

The inhibitory activity of **KDM5-C49** has been assessed against a panel of human histone demethylases. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for **KDM5-C49** against members of the KDM5 family and provides a qualitative overview of its selectivity against other JmjC histone demethylase families.

Target	IC50 (nM)	Selectivity Fold (vs. KDM5B)
KDM5 Family		
KDM5A	40	4
KDM5B	160	1
KDM5C	100	1.6
KDM4 Family		
KDM4A	~1600	~0.1
KDM4C	Not specified	~0.125 - 0.14
KDM6 Family		
KDM6A	>50,000	<0.0032
KDM6B	>50,000	<0.0032

Note: The IC50 values for the KDM5 family are from a specific study and may vary depending on the assay conditions. The selectivity for KDM4 and KDM6 families is reported as approximate fold-selectivity based on available literature, which indicates significantly weaker inhibition.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The determination of the inhibitory potency of **KDM5-C49** against histone demethylases is typically performed using in vitro biochemical assays. A common and robust method is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology.

Principle of the AlphaLISA® Assay:

This assay measures the demethylation of a biotinylated histone peptide substrate by the respective KDM enzyme. The product, a demethylated peptide, is specifically recognized by an antibody conjugated to an AlphaLISA® acceptor bead. The biotinylated peptide is captured by streptavidin-coated donor beads. In the presence of the demethylated product, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead

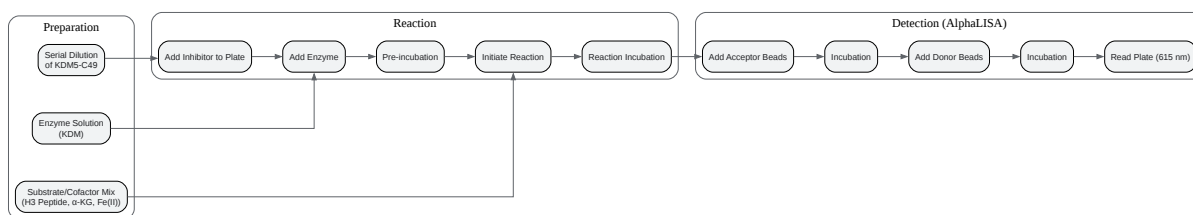
releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead at 615 nm. The intensity of this signal is directly proportional to the amount of demethylated product and thus, the enzyme activity.

Detailed Protocol for KDM5B Inhibition Assay:

- Reagents and Materials:
 - Recombinant human KDM5B enzyme
 - Biotinylated H3K4me3 peptide substrate
 - **KDM5-C49** inhibitor
 - AlphaLISA® anti-demethylated H3K4 antibody acceptor beads
 - Streptavidin-coated donor beads
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
 - Cofactors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂) and 2-oxoglutarate (α-KG)
 - 384-well white opaque microplates
- Assay Procedure:
 - Prepare serial dilutions of **KDM5-C49** in assay buffer.
 - Add 2.5 μL of the **KDM5-C49** dilutions or vehicle control (DMSO) to the wells of the microplate.
 - Add 2.5 μL of a 4x solution of KDM5B enzyme to each well.
 - Incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
 - Initiate the demethylation reaction by adding 5 μL of a 2x solution of the biotinylated H3K4me3 peptide substrate and cofactors (Fe(II) and α-KG).
 - Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

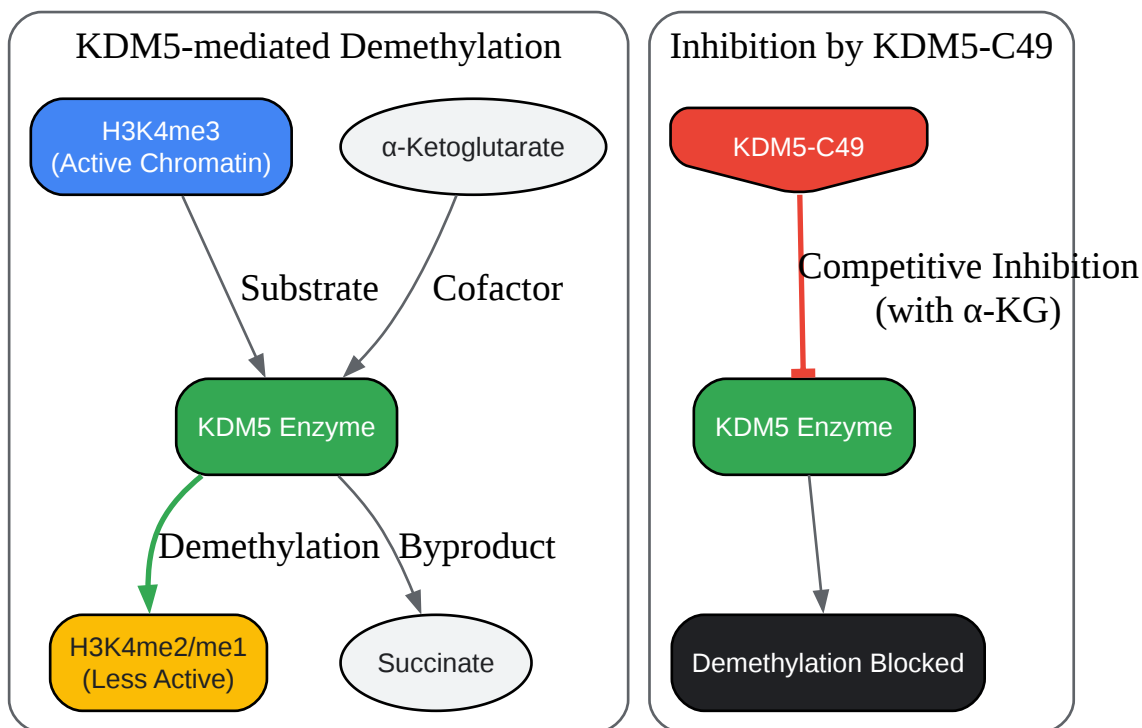
- Stop the reaction by adding 5 μ L of the AlphaLISA® acceptor bead solution.
- Incubate for 60 minutes at room temperature in the dark.
- Add 5 μ L of the streptavidin-coated donor beads.
- Incubate for another 30-60 minutes at room temperature in the dark.
- Read the plate on an Alpha-enabled plate reader at an excitation of 680 nm and emission of 615 nm.
- Data Analysis:
 - The raw data (luminescent signal) is plotted against the logarithm of the inhibitor concentration.
 - The IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization



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Caption: Experimental workflow for assessing histone demethylase inhibitor specificity.



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Caption: KDM5-mediated demethylation and its inhibition by **KDM5-C49**.

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